molecular formula C10H12BrNO3 B1468676 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1340498-96-5

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid

Cat. No. B1468676
CAS RN: 1340498-96-5
M. Wt: 274.11 g/mol
InChI Key: VRDHDFOOXRIEHG-UHFFFAOYSA-N
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Description

“1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a bromofuran moiety, which is a furan ring (a five-membered aromatic ring with one oxygen atom) that has a bromine atom attached . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid” can be represented by the linear formula C9H12BrNO . The InChI code for this compound is 1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid” are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, protodeboronation of alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

The compound “1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid” has a molecular weight of 230.1 . It should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis Techniques and Characterization

  • A novel series of compounds related to "1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid" were synthesized via electrophilic substitution and characterized using IR, 1H NMR, and MASS spectroscopy. These compounds are derived through Japp-Klingemann and Fischer indole cyclization reactions (Mogulaiah, Sundar, & Tasleem, 2018).
  • Research into the synthesis of pyrrolopyridine analogs from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, leading to compounds with antibacterial activity, demonstrates the chemical versatility of furan and pyrrolidine derivatives (Toja et al., 1986).

Biological Activity

  • The synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives highlights their potential antimicrobial activity against various strains, including notable activity against A. baumannii and M. tuberculosis H37Rv strains (Nural et al., 2018).
  • Novel dicationic imidazo[1,2-a]pyridines show significant in vitro and in vivo antiprotozoal activity, emphasizing the potential of furan-based compounds in treating protozoal infections (Ismail et al., 2004).

Chemical Properties and Reactions

  • Research into cyclic amines' C-H functionalization provides insight into redox-annulations with α,β-unsaturated carbonyl compounds, offering pathways to synthesize complex molecules including pyrrolidines (Kang et al., 2015).

properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDHDFOOXRIEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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